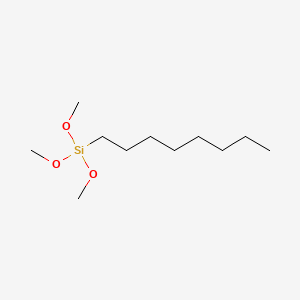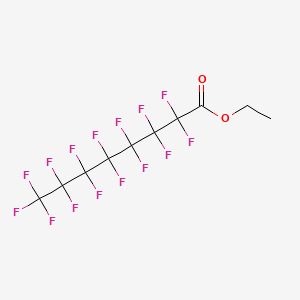![molecular formula C12H22N2O4 B1346671 叔丁基N-[1-(吗啉-4-YL)-1-氧代丙-2-YL]氨基甲酸酯 CAS No. 796046-03-2](/img/structure/B1346671.png)
叔丁基N-[1-(吗啉-4-YL)-1-氧代丙-2-YL]氨基甲酸酯
描述
Tert-butyl N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]carbamate is a chemical compound with the molecular formula C12H22N2O4. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound features a tert-butyl group, a morpholine ring, and a carbamate functional group, making it a versatile intermediate in chemical reactions.
科学研究应用
Tert-butyl N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用机制
Action Environment
Environmental factors (pH, temperature, co-administered drugs) may influence its efficacy and stability. For instance, pH-dependent solubility affects bioavailability.
Keep in mind that this information is based on structural analysis and general principles. Further experimental studies are needed to validate these hypotheses and provide a comprehensive understanding of its mechanism of action . If you have any specific questions or need further details, feel free to ask! 😊
生化分析
Biochemical Properties
Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved. For instance, it has been observed to interact with proteases, leading to the inhibition of protein degradation processes. Additionally, Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate can bind to specific receptors on cell membranes, influencing signal transduction pathways .
Cellular Effects
The effects of Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates. Furthermore, Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic fluxes .
Molecular Mechanism
At the molecular level, Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain kinases, thereby affecting phosphorylation events critical for signal transduction. Additionally, Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular processes, such as prolonged inhibition of enzyme activity and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate can result in toxic or adverse effects, such as organ damage and metabolic disturbances .
Metabolic Pathways
Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways. For example, the compound can inhibit enzymes involved in the glycolytic pathway, leading to altered glucose metabolism. Additionally, Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate can affect the levels of metabolites, resulting in changes in metabolic fluxes .
Transport and Distribution
The transport and distribution of Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active or passive transport mechanisms. Once inside the cell, Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate can bind to intracellular proteins, influencing its localization and accumulation. These interactions are critical for the compound’s biochemical and cellular effects .
Subcellular Localization
Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate exhibits specific subcellular localization, which is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, its presence in the cytoplasm can affect cytosolic enzymes and signaling pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a morpholine derivative. One common method includes the use of tert-butyl chloroformate and morpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the overall efficiency of the process. The purification of the final product is usually achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
Tert-butyl N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted morpholine derivatives.
相似化合物的比较
Similar Compounds
- Tert-butyl N-[2-(morpholin-4-yl)-2-oxoethyl]carbamate
- Tert-butyl (2-morpholin-2-ylethyl)carbamate
Uniqueness
Tert-butyl N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]carbamate is unique due to its specific structural features, such as the position of the morpholine ring and the oxopropan-2-yl group. These structural elements contribute to its distinct reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
tert-butyl N-(1-morpholin-4-yl-1-oxopropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-9(13-11(16)18-12(2,3)4)10(15)14-5-7-17-8-6-14/h9H,5-8H2,1-4H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUCMCKOTBEULW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301160206 | |
| Record name | 1,1-Dimethylethyl N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301160206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796046-03-2 | |
| Record name | 1,1-Dimethylethyl N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=796046-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301160206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


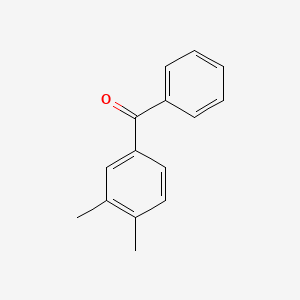
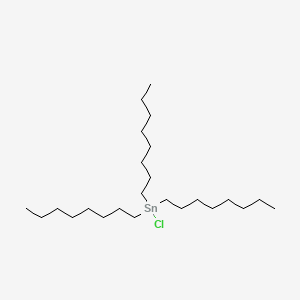
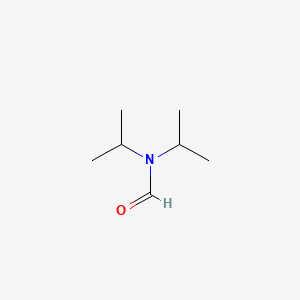


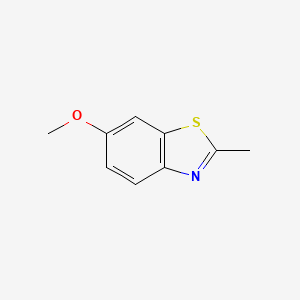
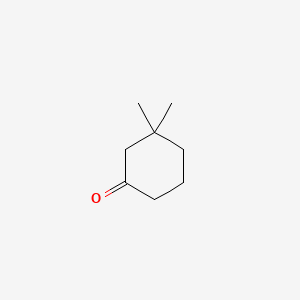
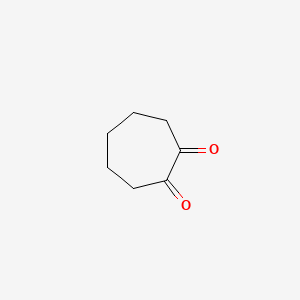
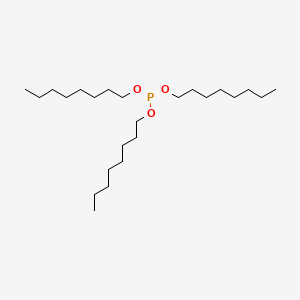

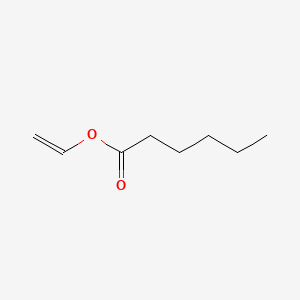
![N-[3-(Trimethoxysilyl)propyl]aniline](/img/structure/B1346609.png)
